tert-Butyl 4-aminobenzoate hydrochloride physical and chemical properties
tert-Butyl 4-aminobenzoate hydrochloride physical and chemical properties
Introduction
tert-Butyl 4-aminobenzoate hydrochloride is a bifunctional organic compound of significant interest to researchers and professionals in the field of drug development and synthetic organic chemistry. Structurally, it is an ester of 4-aminobenzoic acid (PABA) and tert-butanol, presented as a hydrochloride salt. This unique combination of a protected carboxylic acid (as a tert-butyl ester) and a protonated amine (as a hydrochloride salt) makes it a versatile and valuable building block. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid, which is stable under many reaction conditions but can be selectively removed under acidic conditions. The hydrochloride salt form enhances the compound's stability and improves its handling characteristics compared to the free amine.
This guide provides a comprehensive overview of the core physicochemical properties, synthesis, reactivity, and applications of tert-Butyl 4-aminobenzoate hydrochloride, offering field-proven insights and detailed protocols for its use in a research setting.
Physicochemical Properties
The physical and chemical properties of a compound are foundational to its application in synthesis and formulation. The hydrochloride salt form of tert-butyl 4-aminobenzoate significantly influences its properties, particularly its solubility. The protonated amino group increases its polarity, rendering it more soluble in polar solvents.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₆ClNO₂ | [1] |
| Molecular Weight | 229.70 g/mol | [1] |
| Appearance | White to off-white or light yellow crystalline powder/solid | |
| Melting Point | 108-112 °C | [2] |
| Solubility | Soluble in water due to the hydrochloride salt. The free base is soluble in organic solvents like ethanol, ether, and dichloromethane.[3][4][5] | |
| CAS Number | 1370363-00-0 | [6] |
Synthesis and Reactivity
Synthesis
A common laboratory synthesis for tert-Butyl 4-aminobenzoate hydrochloride involves a two-step process starting from 4-aminobenzoic acid (PABA).
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Esterification: The carboxylic acid group of PABA is first esterified. A direct Fischer esterification with tert-butanol is often low-yielding due to steric hindrance. A more effective method involves the initial conversion of PABA to its acid chloride using a reagent like thionyl chloride (SOCl₂).[3] The resulting 4-aminobenzoyl chloride is highly reactive and is immediately treated with tert-butanol in the presence of a non-nucleophilic base or by careful addition to a cooled solution of the alcohol.[3] This reaction readily forms the tert-butyl ester.
-
Salt Formation: The resulting tert-butyl 4-aminobenzoate (the free amine) is then treated with hydrochloric acid (typically as a solution in an organic solvent like dioxane or ether) to precipitate the desired hydrochloride salt. This process not only provides the final product but also serves as a purification step.
An alternative route involves the reduction of tert-butyl 4-nitrobenzoate.[7] The nitro group is reduced to an amine, commonly using catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst), followed by treatment with HCl.[7]
Chemical Reactivity
The reactivity of tert-Butyl 4-aminobenzoate hydrochloride is dictated by its three main components: the aromatic ring, the protected carboxyl group, and the primary amino group (which is protonated in the salt form).
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Amino Group: The primary aromatic amine is a nucleophile and can undergo various reactions such as acylation, alkylation, and diazotization.[8] To perform these reactions, the free amine must be generated first by neutralizing the hydrochloride salt with a base (e.g., sodium bicarbonate or triethylamine).
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tert-Butyl Ester Group: This is a key protecting group. It is stable to basic conditions (e.g., saponification with NaOH) that would cleave a methyl or ethyl ester. However, it is readily cleaved under moderately acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane) via a mechanism involving the formation of a stable tert-butyl cation. This orthogonality makes it extremely useful in multi-step synthesis, particularly in peptide chemistry.
-
Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The amino group is a strong activating group, directing incoming electrophiles to the ortho positions.
Below is a diagram illustrating the general synthetic utility of this compound.
Caption: Workflow for using the reagent in synthesis.
Spectroscopic Analysis
Spectroscopic data is critical for the structural confirmation of tert-Butyl 4-aminobenzoate.
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¹H NMR: The proton NMR spectrum of the free base (tert-butyl 4-aminobenzoate) typically shows a characteristic singlet for the nine equivalent protons of the tert-butyl group at approximately 1.56 ppm.[7] The aromatic protons appear as two distinct doublets in the range of 6.6 to 7.8 ppm, characteristic of a 1,4-disubstituted benzene ring.[7][9] The protons of the amino group (NH₂) appear as a broad singlet around 4.00 ppm.[7]
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¹³C NMR: The carbon NMR spectrum shows a signal for the quaternary carbon of the tert-butyl group around 80.0 ppm and the methyl carbons around 28.3 ppm.[7] The carbonyl carbon of the ester appears downfield at approximately 165.9 ppm.[7] Aromatic carbons resonate in the 113-151 ppm region.
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Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands. Strong N-H stretching vibrations for the primary amine appear in the region of 3345-3415 cm⁻¹.[7] A strong C=O stretch for the ester carbonyl is observed around 1682 cm⁻¹.[7]
Applications in Research and Drug Development
The primary utility of tert-Butyl 4-aminobenzoate hydrochloride stems from its role as a "building block" or intermediate in the synthesis of more complex molecules.[10]
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Peptide Synthesis: It can be used as an unnatural amino acid derivative in peptide synthesis.[11] The amino group can be coupled to the C-terminus of a peptide chain, and the tert-butyl ester protects the carboxylic acid functionality during subsequent coupling steps.
-
Antifolate Synthesis: The PABA scaffold is crucial for the synthesis of antifolates, which are an important class of drugs that inhibit tumor cell growth by interfering with folate metabolism.[7] This reagent provides a convenient starting point for creating diverse libraries of PABA analogs.
-
General Organic Synthesis: It serves as a versatile intermediate for introducing a 4-carboxyphenyl moiety into a molecule after the amino group has been functionalized. This is particularly useful in creating linker molecules for various applications in medicinal chemistry and materials science.[12][13]
Experimental Protocol: Deprotection of the tert-Butyl Ester
This protocol describes a standard procedure for the acidic cleavage of the tert-butyl ester group from an N-acylated derivative of tert-butyl 4-aminobenzoate.
Objective: To hydrolyze the tert-butyl ester to the corresponding carboxylic acid.
Materials:
-
N-Acylated tert-butyl 4-aminobenzoate derivative (1.0 mmol)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Trifluoroacetic acid (TFA) (2 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Reaction Setup: Dissolve the N-acylated tert-butyl 4-aminobenzoate derivative (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2 mL) dropwise to the stirred solution.
-
Causality Note: TFA is a strong acid that protonates the ester oxygen, facilitating the elimination of the stable tert-butyl cation. DCM is used as an inert solvent. The reaction is run at 0 °C to control the exothermic reaction and minimize potential side reactions.
-
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Solvent Removal: Once the reaction is complete, remove the TFA and DCM under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer with water and then with brine.
-
Self-Validation: The purpose of washing is to remove any remaining acid and water-soluble impurities.
-
-
Workup - pH Adjustment & Product Isolation: To isolate the carboxylic acid product, extract the organic layer with a saturated aqueous sodium bicarbonate solution. This will deprotonate the carboxylic acid, moving it to the aqueous layer as its sodium salt. Separate the layers.
-
Re-acidify the aqueous layer to a pH of ~2-3 by the slow addition of 1 M HCl. This will protonate the carboxylate, causing the free carboxylic acid product to precipitate out.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The purity can be assessed by NMR and melting point analysis.
Safety and Handling
tert-Butyl 4-aminobenzoate hydrochloride should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[14][15]
-
Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[16] It may also cause respiratory irritation.[14][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[16][17] If handling large quantities or if dust is generated, a dust mask (e.g., N95) is recommended.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] It is recommended to store under an inert atmosphere and protect from direct sunlight.[15]
References
-
Unknown. (n.d.). Synthesis of (a) t-butyl 4-aminobenzoate. Molbase. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry. Retrieved from [Link]
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Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Retrieved from [Link]
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ResearchGate. (n.d.). 400 MHz 1 H NMR spectra (recorded in CDCl3/TMS) of (A) 4-aminobenzoic acid butyl ester. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). Butyl 4-aminobenzoate. PubChem. Retrieved from [Link]
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Pharmaffiliates. (n.d.). tert-Butyl 4-Aminobenzoate. Pharmaffiliates. Retrieved from [Link]
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Unknown. (n.d.). Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. ACS Publications. Retrieved from [Link]
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PMC. (n.d.). Design, Synthesis, and Biological Evaluation of a Novel Series of 4-Guanidinobenzoate Derivatives as Enteropeptidase Inhibitors with Low Systemic Exposure for the Treatment of Obesity. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids. ResearchGate. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Properties and Applications of Butyl 4-Aminobenzoate. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
PMC. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC. Retrieved from [Link]
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MDPI. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI. Retrieved from [Link]
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ResearchGate. (2017). P-aminobenzoic acid doesn't dissolve in HCl solution after cooling?. ResearchGate. Retrieved from [Link]
-
Unknown. (2025). SAFETY DATA SHEET. Unknown. Retrieved from [Link]
-
Brainly.com. (2023). Is ethyl-4-aminobenzoate polar or non-polar? Is it soluble in HCl?. Brainly.com. Retrieved from [Link]
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